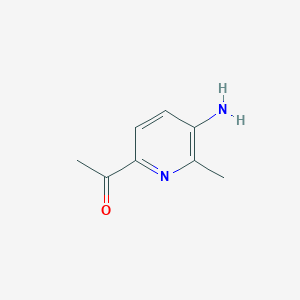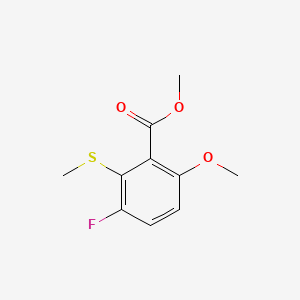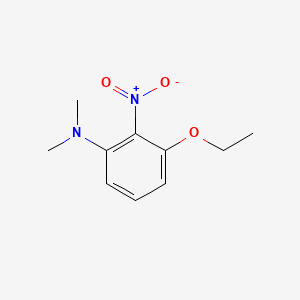
(4-Ethoxy-2,3-dimethylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethoxy-2,3-dimethylphenyl)methanol is an organic compound with the molecular formula C11H16O2 It is characterized by the presence of an ethoxy group and two methyl groups attached to a benzene ring, along with a methanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxy-2,3-dimethylphenyl)methanol typically involves the alkylation of a substituted benzene ring. One common method is the reaction of 4-ethoxy-2,3-dimethylbenzaldehyde with a reducing agent such as sodium borohydride in an alcohol solvent. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are chosen to minimize costs and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy or methyl groups are replaced by other substituents. Typical reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: 4-Ethoxy-2,3-dimethylbenzaldehyde.
Reduction: Various alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
(4-Ethoxy-2,3-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (4-Ethoxy-2,3-dimethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
(4-Methoxy-2,3-dimethylphenyl)methanol: Similar structure but with a methoxy group instead of an ethoxy group.
(4-Ethoxy-2,3-dimethylbenzaldehyde): An oxidized form of the compound.
(4-Ethoxy-2,3-dimethylphenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness: (4-Ethoxy-2,3-dimethylphenyl)methanol is unique due to its specific combination of functional groups, which can influence its reactivity and potential applications. The presence of both ethoxy and methyl groups provides distinct chemical properties compared to its analogs.
属性
分子式 |
C11H16O2 |
|---|---|
分子量 |
180.24 g/mol |
IUPAC 名称 |
(4-ethoxy-2,3-dimethylphenyl)methanol |
InChI |
InChI=1S/C11H16O2/c1-4-13-11-6-5-10(7-12)8(2)9(11)3/h5-6,12H,4,7H2,1-3H3 |
InChI 键 |
YAWJWSTUOFKMKE-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=C(C=C1)CO)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S)-2'-[(Dicyclohexylamino)carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14017923.png)
![7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile](/img/structure/B14017924.png)


![2,5,6,7-tetrahydro-1H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-thiol;chloride](/img/structure/B14017939.png)
![N-[2-[(4-Fluorophenyl)amino]ethyl]adamantane-1-carboxamide](/img/structure/B14017955.png)
![6-fluoro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14017966.png)

![6-[bis(aziridin-1-yl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine](/img/structure/B14017979.png)

![5,7-Dihydrofuro[3,4-D]pyridazin-4-OL](/img/structure/B14017985.png)

![4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide](/img/structure/B14017998.png)
